molecular formula C13H7Cl3INO B14960885 2-iodo-N-(2,4,5-trichlorophenyl)benzamide CAS No. 333349-29-4

2-iodo-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B14960885
CAS No.: 333349-29-4
M. Wt: 426.5 g/mol
InChI Key: HPPNQIYWHDAMLT-UHFFFAOYSA-N
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Description

2-iodo-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H7Cl3INO and a molecular weight of 426.47 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2-iodobenzoic acid with 2,4,5-trichloroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-iodo-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Properties

CAS No.

333349-29-4

Molecular Formula

C13H7Cl3INO

Molecular Weight

426.5 g/mol

IUPAC Name

2-iodo-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C13H7Cl3INO/c14-8-5-10(16)12(6-9(8)15)18-13(19)7-3-1-2-4-11(7)17/h1-6H,(H,18,19)

InChI Key

HPPNQIYWHDAMLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)I

Origin of Product

United States

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